N,N-dicyclohexylfuran-2-carboxamide

Description

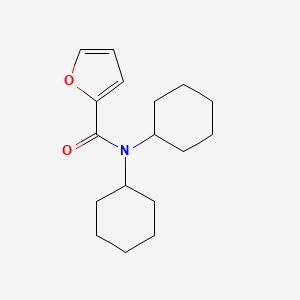

N,N-Dicyclohexylfuran-2-carboxamide is a carboxamide derivative featuring a furan ring substituted at the 2-position with a carboxamide group. The molecule’s structure includes two cyclohexyl groups attached to the nitrogen atoms of the amide moiety. Its synthesis typically involves coupling furan-2-carboxylic acid derivatives with dicyclohexylamine under activating conditions, as exemplified in analogous carboxamide syntheses (e.g., via oxalyl chloride-mediated activation) .

Properties

IUPAC Name |

N,N-dicyclohexylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2/c19-17(16-12-7-13-20-16)18(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h7,12-15H,1-6,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGXSGJEKXSRPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Cyclohexylamine and Furan-2-carboxylic Acid Reaction: One common method involves the reaction of cyclohexylamine with furan-2-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide. The reaction typically occurs under mild conditions and results in the formation of N,N-dicyclohexylfuran-2-carboxamide.

Industrial Production Methods: Industrially, this compound can be synthesized using similar methods but on a larger scale, often involving continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,N-dicyclohexylfuran-2-carboxamide can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

Reduction: The compound can also be reduced, especially at the carboxamide group, to yield amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.

Major Products:

Oxidation: Oxidized furan derivatives.

Reduction: Amine derivatives.

Substitution: Substituted furan or cyclohexyl derivatives.

Scientific Research Applications

Chemistry:

Catalysis: N,N-dicyclohexylfuran-2-carboxamide can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

Biochemical Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Industry:

Material Science: this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Agriculture: It can be employed in the synthesis of agrochemicals, including pesticides and herbicides.

Mechanism of Action

Molecular Targets and Pathways: N,N-dicyclohexylfuran-2-carboxamide exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The exact mechanism of action depends on the context of its use. For example, as a ligand in catalysis, it coordinates with metal centers to facilitate chemical transformations. In biological systems, it may bind to proteins, altering their function and leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N,N-dicyclohexylfuran-2-carboxamide , we compare it structurally and functionally with related carboxamides and heterocyclic compounds.

Substituent Variations on the Furan Ring

- 5-[(2-Bromophenoxy)methyl]-N,N-dicyclohexylfuran-2-carboxamide (CAS 438466-30-9): This derivative introduces a bromophenoxy methyl group at the 5-position of the furan ring. The bromine atom enhances lipophilicity and may improve membrane permeability compared to the parent compound. However, steric hindrance from the bulky substituent could reduce reactivity in further functionalization reactions .

Carboxamides with Alternative Heterocyclic Cores

- 6-Fluoro-4-hydroxy-N,N-dimethylchroman-2-carboxamide (CAS 1355214-36-6): Replacing the furan with a chroman ring (a benzopyran derivative) introduces aromaticity and a hydroxyl group. The dimethylamine substituent reduces steric bulk compared to dicyclohexyl groups, possibly improving solubility in polar solvents .

- N-(5-Chloro-2-hydroxyphenyl)cyclohexanecarboxamide (CAS 428839-99-0): This compound substitutes the furan ring with a cyclohexane-carboxamide group linked to a chlorophenol moiety. The phenolic hydroxyl group enables hydrogen bonding, while the chlorine atom may confer electrophilic reactivity. The absence of a heterocyclic core distinguishes its electronic properties from furan-based analogs .

Structural Analogues with Varied Amide Substituents

- N,N-Dicyclohexyl-1-methyl-N,N-diphenyl-1H-indole-2-carboxamide: This indole-based carboxamide incorporates both cyclohexyl and phenyl groups on the amide nitrogen. However, increased molecular weight may limit bioavailability .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|

| This compound | Furan | Dicyclohexylamide | ~303.4 (estimated) | Moderate lipophilicity |

| 5-[(2-Bromophenoxy)methyl]-... (438466-30-9) | Furan | Bromophenoxy methyl + dicyclohexyl | ~458.3 (estimated) | High steric hindrance |

| 6-Fluoro-4-hydroxy-... (1355214-36-6) | Chroman | Fluoro, hydroxy, dimethylamide | 239.24 | Enhanced hydrogen bonding |

| N-(5-Chloro-2-hydroxyphenyl)... (428839-99-0) | Cyclohexane | Chlorophenol + cyclohexane | 253.72 | Electrophilic reactivity |

Research Findings and Implications

- Steric Effects : Bulky dicyclohexyl groups in This compound may limit its utility in reactions requiring nucleophilic attack at the amide nitrogen, unlike dimethyl-substituted analogs (e.g., CAS 1355214-36-6) .

- Electronic Properties : The furan ring’s electron-rich nature contrasts with the electron-deficient chroman core in CAS 1355214-36-6, affecting interactions with biological targets or metal catalysts .

- Biological Relevance: Chlorophenol-containing analogs (e.g., CAS 428839-99-0) may exhibit enhanced antimicrobial activity due to the chloro substituent, a feature absent in the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.